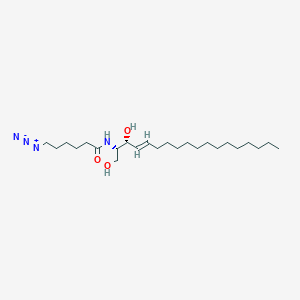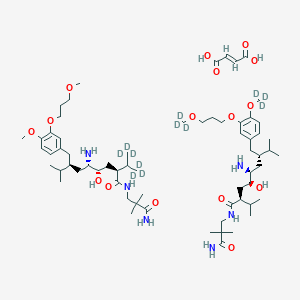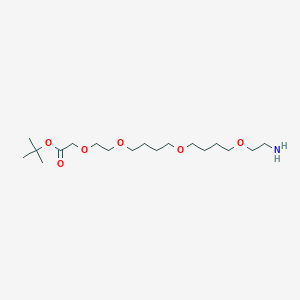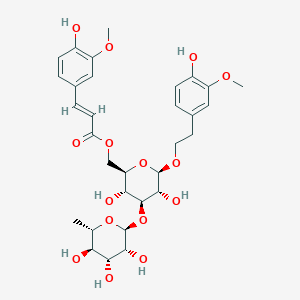![molecular formula C36H30O17 B11936986 3,4,5-trihydroxybenzoic acid;3,4,6-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-5-one](/img/structure/B11936986.png)
3,4,5-trihydroxybenzoic acid;3,4,6-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trihydroxybenzoic acid;3,4,6-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo7annulen-5-one is a complex organic compound that exhibits a variety of interesting chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trihydroxybenzoic acid typically involves the hydrolysis of tannins, which are naturally occurring polyphenolic compounds found in plants. The hydrolysis process can be carried out under acidic or basic conditions, often using heat to accelerate the reaction . For the more complex 3,4,6-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo7annulen-5-one, the synthesis may involve multiple steps, including the formation of intermediate compounds and subsequent coupling reactions.
Industrial Production Methods
Industrial production of these compounds often involves the extraction of natural sources, followed by purification processes such as crystallization and chromatography. The use of biotechnological methods, such as microbial fermentation, is also being explored to produce these compounds more sustainably .
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while substitution reactions can yield various esterified or etherified derivatives .
Aplicaciones Científicas De Investigación
3,4,5-Trihydroxybenzoic acid and its derivatives have a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,4,5-trihydroxybenzoic acid involves its ability to scavenge free radicals and inhibit oxidative processes. It targets various molecular pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the modulation of reactive oxygen species (ROS) levels . These actions contribute to its anti-inflammatory and antioxidant effects.
Comparación Con Compuestos Similares
Similar Compounds
Gallic Acid: Another trihydroxybenzoic acid with similar antioxidant properties.
Propyl Gallate: An ester derivative of gallic acid used as an antioxidant in food and cosmetics.
Ethyl Gallate: Another ester derivative with similar applications.
Uniqueness
3,4,5-Trihydroxybenzoic acid stands out due to its multiple hydroxyl groups, which enhance its reactivity and versatility in various chemical reactions. Its complex structure allows for a wide range of derivatives with diverse applications in research and industry .
Propiedades
Fórmula molecular |
C36H30O17 |
|---|---|
Peso molecular |
734.6 g/mol |
Nombre IUPAC |
3,4,5-trihydroxybenzoic acid;3,4,6-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-5-one |
InChI |
InChI=1S/C29H24O12.C7H6O5/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29;8-4-1-3(7(11)12)2-5(9)6(4)10/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38);1-2,8-10H,(H,11,12)/t21-,22-,28-,29-;/m1./s1 |
Clave InChI |
BMLUIZDSVHEERW-PUZCSEEOSA-N |
SMILES isomérico |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O.C1=C(C=C(C(=C1O)O)O)C(=O)O |
SMILES canónico |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O.C1=C(C=C(C(=C1O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bicyclo[2.2.1]hept-5-enyl 4-methylbenzenesulfonate](/img/structure/B11936906.png)

![N-[(2R)-2-hydroxyheptadecyl]hexadecanamide](/img/structure/B11936923.png)



![N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-(trifluoromethyl)benzamide](/img/structure/B11936956.png)


![1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11936964.png)
![(11S)-5-fluoro-10-methylspiro[1,10-diazatricyclo[9.2.1.03,8]tetradeca-3(8),4,6-triene-12,1'-cyclopropane]-9-one](/img/structure/B11936979.png)
![[1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl][(4-methylphenyl)sulfonyl]azanide](/img/structure/B11936987.png)


